1-Bromo-4-(methylsulfinyl)benzene
Overview
Description
1-Bromo-4-(methylsulfinyl)benzene is a compound that is not directly described in the provided papers. However, the papers do discuss various brominated benzene derivatives and their synthesis, molecular structures, and physical and chemical properties. These compounds are often used as precursors or intermediates in the synthesis of more complex molecules, including polymers and biologically active compounds .
Synthesis Analysis
The synthesis of brominated benzene derivatives is well-documented. For instance, 1-bromo-4-(3,7-dimethyloctyl)benzene is synthesized and characterized using NMR, IR spectroscopy, and elemental analysis, with the synthetic procedures being detailed in the study . Another paper reports the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, indicating the presence of rotational isomers and their interconversion upon heating . The total synthesis of a complex natural product starting from a brominated benzene derivative is also described, showcasing the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structures of brominated benzene derivatives are often characterized using X-ray diffraction (XRD) analysis. For example, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide has been investigated, revealing the geometrical parameters of the organic cation with high accuracy . The structure of 2-(4-bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate is stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives is highlighted in several studies. For instance, the conversion of an aryl bromide to the corresponding aryllithium is reported, which is a key step in many synthetic routes . The reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 to afford arylphenols is another example of the chemical transformations these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The presence of rotational isomers, coalescence of NMR peaks, and the influence of temperature on these properties are discussed . The crystal structures often exhibit various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π interactions, which can affect the stability and reactivity of the compounds . The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes provide insights into the interactions that govern the packing of these molecules in the solid state .
Scientific Research Applications
Molecular Structure and Crystal Engineering
1-Bromo-4-(methylsulfinyl)benzene and its derivatives have been studied extensively for their unique molecular structures and interactions. The molecular arrangement often features the methylsulfinyl substituent with its oxygen atom and methyl group located on opposite sides of the plane of the benzofuran fragment or the benzene ring. These compounds demonstrate interesting structural properties, such as aromatic π–π interactions, C—H⋯π interactions, and halogen bonding, which are significant in the field of crystal engineering and material science (Choi et al., 2009) (Choi et al., 2009).
Radiosynthesis and Labeling Agents
Compounds derived from 1-Bromo-4-(methylsulfinyl)benzene have been explored in radiosynthesis, where they serve as precursors or intermediates. Notably, they are involved in the preparation of labeling agents, showcasing their potential in radiochemical applications and possibly in medical imaging (Namolingam et al., 2001).
Synthesis of Graphene Nanoribbons
1-Bromo-4-(methylsulfinyl)benzene derivatives have been synthesized and characterized for their potential as precursors in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These structures are of great interest for their unique electrical properties and potential applications in nanotechnology and material sciences (Patil et al., 2012).
Molecular Electronics
In the realm of molecular electronics, simple and readily accessible aryl bromides, including 1-Bromo-4-(methylsulfinyl)benzene, have been identified as valuable building blocks. They are particularly useful for creating thiol end-capped molecular wires, which are central components in designing and understanding molecular-scale electronic devices (Stuhr-Hansen et al., 2005).
Safety And Hazards
1-Bromo-4-(methylsulfinyl)benzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
1-bromo-4-methylsulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOPDYTWAYBUOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918463 | |
Record name | 1-Bromo-4-(methanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(methylsulfinyl)benzene | |
CAS RN |
934-71-4 | |
Record name | 4-Bromophenyl methyl sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4-(methylsulfinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-(methanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-(methylsulphinyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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